

In-Depth Technical Guide: 3-Fluoro-4-iodopyridine-2-carbonitrile

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Compound of Interest

Compound Name: *4-Iodopicolinonitrile*

Cat. No.: *B133930*

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This technical guide provides a comprehensive overview of the available data on 3-fluoro-4-iodopyridine-2-carbonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document outlines the synthetic protocol for its preparation and summarizes its key physical and chemical properties. While exhaustive, publicly available spectroscopic data is limited, this guide presents expected spectroscopic characteristics based on the compound's structure.

Spectroscopic Data

Precise, experimentally determined spectroscopic data for 3-fluoro-4-iodopyridine-2-carbonitrile is not readily available in public databases. The following tables summarize the expected spectroscopic characteristics based on the compound's structure and data for analogous compounds. These values should be considered predictive and require experimental verification.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
¹H			
H-5	7.8 - 8.2	d	~8-10
H-6	8.4 - 8.8	d	~4-6
¹³C			
C-2	115 - 120	s	-
C-3	155 - 165	d	$^1\text{JCF} \approx 240\text{-}260$
C-4	90 - 100	s	-
C-5	130 - 140	s	-
C-6	150 - 160	d	$^3\text{JCF} \approx 5\text{-}10$
CN	114 - 118	s	-
¹⁹F			
F-3	-110 to -130	d	$^3\text{JFH} \approx 4\text{-}6$

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Spectroscopic Technique	Feature	Expected Value
Mass Spectrometry	Molecular Ion (M^+)	m/z 248
Key Fragments	$[\text{M}-\text{I}]^+$ (m/z 121), $[\text{M}-\text{CN}]^+$ (m/z 222)	
Infrared Spectroscopy	$\text{C}\equiv\text{N}$ stretch	$2220\text{-}2240\text{ cm}^{-1}$
C-F stretch		$1000\text{-}1400\text{ cm}^{-1}$
Aromatic $\text{C}=\text{C}/\text{C}=\text{N}$ stretch		$1400\text{-}1600\text{ cm}^{-1}$

Experimental Protocols

The following section details the synthetic procedure for 3-fluoro-4-iodopyridine-2-carbonitrile.

Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile

Materials:

- 3-Fluoropyridine-2-carbonitrile
- Diisopropylamine
- n-Butyllithium (n-BuLi)
- Iodine (I₂)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (CH₂Cl₂)
- Deionized water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Silica gel

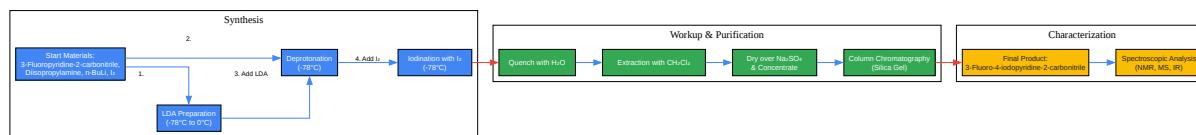
Procedure:

- Preparation of Lithium Diisopropylamide (LDA): In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 equivalents) dropwise to the stirred solution. After the addition is complete, warm the mixture to 0 °C in an ice water bath and stir for 30 minutes before cooling back down to -78 °C.
- Deprotonation: In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

- Reaction with LDA: Slowly add the freshly prepared LDA solution from step 1 to the solution of 3-fluoropyridine-2-carbonitrile while maintaining the temperature at -78 °C. The solution is expected to turn a dark color. Stir the reaction mixture at this temperature for 1 hour.
- Iodination: Add a solution of iodine (1.1 equivalents) in THF to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.
- Quenching and Extraction: Quench the reaction by slowly adding deionized water. Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-fluoro-4-iodopyridine-2-carbonitrile as a solid.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of 3-fluoro-4-iodopyridine-2-carbonitrile.



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Caption: Experimental workflow for the synthesis and characterization.

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-4-iodopyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133930#spectroscopic-data-for-3-fluoro-4-iodopyridine-2-carbonitrile>

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